Paecilaminol
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Overview
Description
Paecilaminol is a novel compound isolated from the cultured broth of the fungus Paecilomyces sp. FKI-0550. It is an amino alcohol with the chemical structure 2-amino-14,16-dimethyl-3-octadecanol. This compound is known for its potent inhibitory activity against the NADH-fumarate reductase enzyme, which is part of the anaerobic electron transport system in parasitic helminths .
Scientific Research Applications
Paecilaminol has several scientific research applications, including:
Chemistry: Used as a tool to study electron transport systems and enzyme inhibition.
Biology: Investigated for its role in inhibiting NADH-fumarate reductase in parasitic helminths.
Medicine: Explored for its potential as an anthelmintic agent due to its inhibitory activity against helminth enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Paecilaminol is primarily obtained through fermentation of the fungus Paecilomyces sp. FKI-0550. The fermentation process involves culturing the fungus in a suitable medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process but on a larger scale. The fungus is grown in large bioreactors, and the fermentation broth is processed to isolate and purify the compound. The production process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Paecilaminol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: This compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for various applications .
Mechanism of Action
Paecilaminol exerts its effects by inhibiting the NADH-fumarate reductase enzyme, which is part of the anaerobic electron transport system in parasitic helminths. This inhibition disrupts the energy metabolism of the parasites, leading to their death. The molecular targets of this compound include complex I (NADH-rhodoquinone oxidoreductase) and complex II (rhodoquinol-fumarate oxidoreductase) in the electron transport chain .
Comparison with Similar Compounds
Paecilaminol is unique among NADH-fumarate reductase inhibitors due to its amino alcohol structure. Similar compounds include:
Nafuredin: A selective inhibitor of helminth complex I.
Atpenins: Potent complex II inhibitors with non-selective inhibition between helminths and mammals.
Verticipyrone: Another NADH-fumarate reductase inhibitor with a different chemical structure .
Properties
CAS No. |
540770-33-0 |
---|---|
Molecular Formula |
C20H43NO |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2-amino-14,16-dimethyloctadecan-3-ol |
InChI |
InChI=1S/C20H43NO/c1-5-17(2)16-18(3)14-12-10-8-6-7-9-11-13-15-20(22)19(4)21/h17-20,22H,5-16,21H2,1-4H3 |
InChI Key |
PRIXJBFEYXJGPF-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCCCC(C(C)N)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCCCC(C(C)N)O |
Synonyms |
2-amino-14,16-dimethyloctadecan-3-ol 2-AOD-3-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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